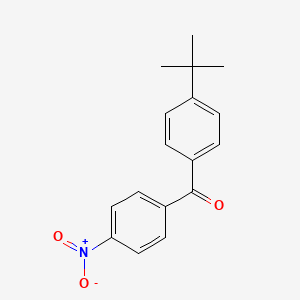
1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3,4-Dimetoxiphenoxi)-3-fenilpropil)-4-fenilpiperazina es un compuesto orgánico complejo conocido por sus diversas aplicaciones en investigación científica. Este compuesto presenta un anillo de piperazina sustituido con grupos fenilo y fenoxi, lo que lo convierte en un objeto de interés en varios campos, incluida la química medicinal y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(3-(3,4-Dimetoxiphenoxi)-3-fenilpropil)-4-fenilpiperazina generalmente involucra reacciones orgánicas de múltiples pasos. Un método común comienza con la preparación de 3-(3,4-dimetoxiphenoxi)-3-fenilpropil bromuro, que luego se hace reaccionar con 4-fenilpiperazina en condiciones básicas para producir el compuesto objetivo. Las condiciones de reacción a menudo incluyen el uso de disolventes como diclorometano y catalizadores como el carbonato de potasio para facilitar la reacción de sustitución nucleófila.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, y a menudo se emplean reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. El uso de materiales de partida de alta pureza y medidas estrictas de control de calidad son esenciales para lograr las especificaciones de producto deseadas.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(3-(3,4-Dimetoxiphenoxi)-3-fenilpropil)-4-fenilpiperazina se somete a diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando gas hidrógeno en presencia de paladio sobre carbón, lo que da como resultado la hidrogenación de dobles enlaces o la reducción de cetonas a alcoholes.
Sustitución: Las reacciones de sustitución nucleófila son comunes, donde los derivados halogenados del compuesto se pueden sintetizar utilizando reactivos como yoduro de sodio en acetona.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Gas hidrógeno con paladio sobre carbón como catalizador.
Sustitución: Yoduro de sodio en acetona para reacciones de halogenación.
Productos principales
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes o derivados totalmente hidrogenados.
Sustitución: Derivados halogenados como yoduros o bromuros.
Aplicaciones Científicas De Investigación
1-(3-(3,4-Dimetoxiphenoxi)-3-fenilpropil)-4-fenilpiperazina tiene varias aplicaciones en la investigación científica:
Química medicinal: Se estudia su potencial como agente farmacológico, particularmente en el desarrollo de medicamentos dirigidos a trastornos neurológicos.
Ciencia de los materiales: La estructura única del compuesto lo convierte en un candidato para la síntesis de nuevos materiales con propiedades electrónicas u ópticas específicas.
Investigación biológica: Se utiliza en estudios que investigan la interacción de los derivados de la piperazina con varios objetivos biológicos, incluidas las enzimas y los receptores.
Aplicaciones industriales: El compuesto se explora por su posible uso en la producción de productos químicos especiales y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de 1-(3-(3,4-Dimetoxiphenoxi)-3-fenilpropil)-4-fenilpiperazina implica su interacción con objetivos moleculares específicos, como receptores de neurotransmisores o enzimas. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías involucradas pueden incluir cascadas de transducción de señales y cambios en el metabolismo celular.
Comparación Con Compuestos Similares
Compuestos similares
1-(3,4-Dimetoxiphenyl)-3-(4-metoxiphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ona: Este compuesto comparte similitudes estructurales pero difiere en su anillo de triazol, lo que lleva a actividades biológicas distintas.
Ácido 3-(3,4-dimetoxiphenyl)propanoico: Otro compuesto relacionado con una estructura más simple, utilizado en diferentes contextos de investigación.
Unicidad
1-(3-(3,4-Dimetoxiphenoxi)-3-fenilpropil)-4-fenilpiperazina destaca por su estructura compleja, que permite diversas modificaciones químicas y una amplia gama de aplicaciones. Su capacidad para interactuar con múltiples objetivos biológicos lo convierte en un compuesto versátil en química medicinal y otros campos científicos.
Propiedades
Número CAS |
157846-70-3 |
|---|---|
Fórmula molecular |
C27H32N2O3 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
1-[3-(3,4-dimethoxyphenoxy)-3-phenylpropyl]-4-phenylpiperazine |
InChI |
InChI=1S/C27H32N2O3/c1-30-26-14-13-24(21-27(26)31-2)32-25(22-9-5-3-6-10-22)15-16-28-17-19-29(20-18-28)23-11-7-4-8-12-23/h3-14,21,25H,15-20H2,1-2H3 |
Clave InChI |
GNBPJHKVFXVHLO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)OC(CCN2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


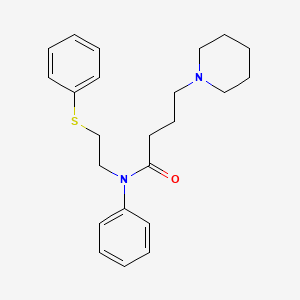
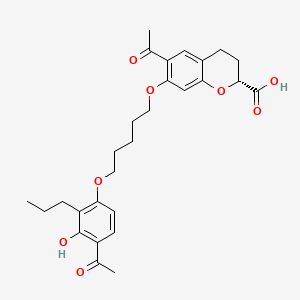
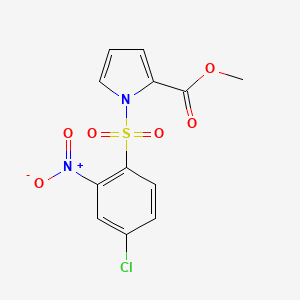
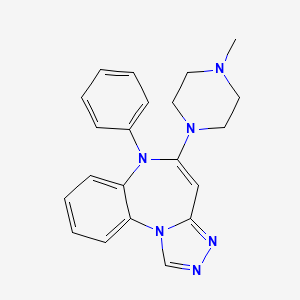
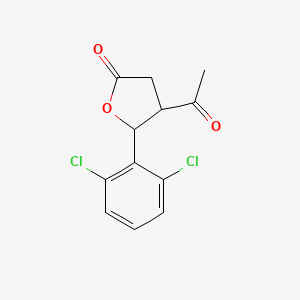
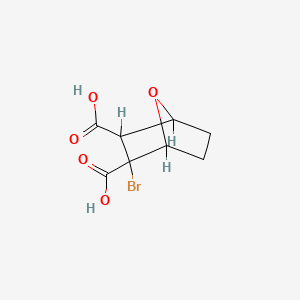
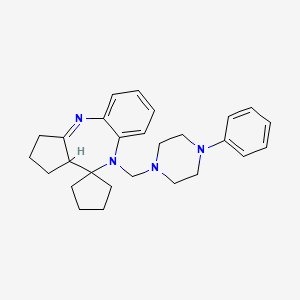
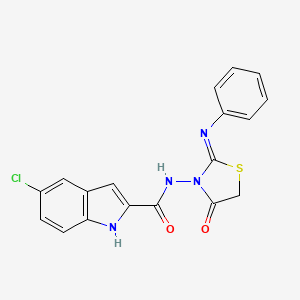
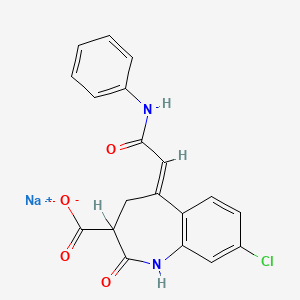
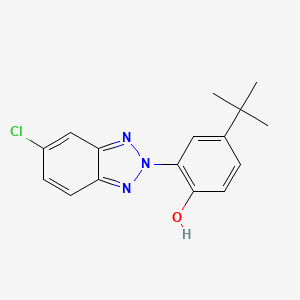
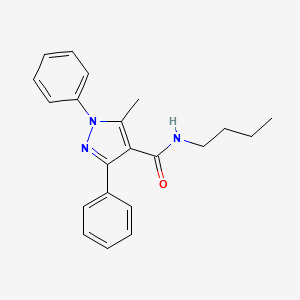
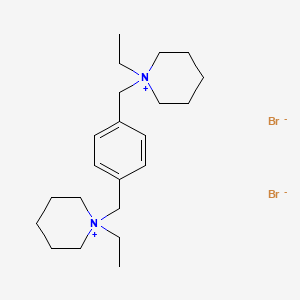
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)
